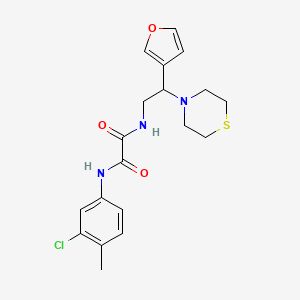

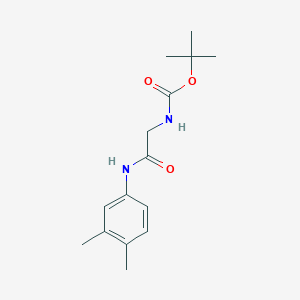

![molecular formula C21H16N2O4S B2538258 4-[[5-(4-甲氧基苯基)-4-氧代噻吩并[2,3-d]嘧啶-3-基]甲基]苯甲酸 CAS No. 457918-50-2](/img/structure/B2538258.png)

4-[[5-(4-甲氧基苯基)-4-氧代噻吩并[2,3-d]嘧啶-3-基]甲基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid" is a derivative of thieno[2,3-d]pyrimidine, which is a scaffold known to possess a wide range of biological activities. Thieno[2,3-d]pyrimidines have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes that are critical for DNA synthesis and repair, making them targets for anticancer drugs . The methoxyphenyl group suggests potential for enhanced interactions with biological targets, possibly through increased lipophilicity or specific binding interactions.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidine derivatives typically involves the formation of the pyrimidine ring followed by various functionalization reactions. For example, the synthesis of a potent dual inhibitor with a similar scaffold involved the conversion of an intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one to a 5-bromo-substituted compound, followed by an Ullmann reaction to introduce various substituents . The classical analogue was synthesized by coupling a benzoic acid derivative with diethyl L-glutamate and subsequent saponification . This approach could potentially be adapted for the synthesis of the compound , with modifications to introduce the specific 4-methoxyphenyl and benzoic acid substituents.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a fused thieno-pyrimidine ring system. The substituents on this core structure can significantly influence the molecular conformation and, consequently, the biological activity. For instance, the presence of a methoxy group on the phenyl ring can affect the electron distribution and the overall molecular geometry, which may be confirmed by spectroscopic techniques and density functional theory (DFT) calculations .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and coupling reactions, to introduce different functional groups. These reactions are crucial for the diversification of the core structure and for optimizing biological activity. For example, the introduction of a methoxy group can be achieved through reactions with methylation agents, while the introduction of a benzoic acid moiety may involve coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the core structure. The presence of a methoxy group can increase lipophilicity, potentially enhancing cell membrane permeability. The benzoic acid moiety may confer acidic properties and influence the compound's solubility profile. Spectroscopic techniques, such as NMR, UV-VIS, and IR, can be used to characterize these compounds and provide insights into their physical and chemical behavior .

科学研究应用

抗菌和抗炎应用

Abu‐Hashem、Al-Hussain 和 Zaki (2020) 的一项研究合成了源自维斯那宁酮和凯林酮的新型杂环化合物,展示了显著的抗炎和镇痛特性。这些化合物与噻吩并[2,3-d]嘧啶衍生物相关,测试了其 COX-1/COX-2 抑制活性,显示出高选择性指数和与标准药物(如双氯芬酸钠)相当的水肿抑制 (Abu‐Hashem 等,2020)。

抗病毒活性

另一类相关化合物二氨基嘧啶衍生物因其抗病毒活性而受到探索。Hocková 等人 (2003) 报告了 2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶的合成,展示了对逆转录病毒复制的显着抑制作用,这表明在抗病毒疗法中具有潜在应用 (Hocková 等,2003)。

抗癌特性

该化合物及其衍生物在癌症研究中也显示出前景。Loidreau 等人 (2020) 专注于合成 MPC-6827 的生物等排体类似物,包括噻吩并[3,2-d]嘧啶-4-胺,以了解其对人结直肠癌细胞系的抗增殖活性。他们的研究结果表明,特定衍生物表现出与抗癌剂 MPC-6827 相当的抑制作用,突出了噻吩并[2,3-d]嘧啶衍生物在癌症治疗中的潜力 (Loidreau 等,2020)。

酶抑制

Gangjee 等人 (2008) 研究了靶向胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的噻吩并[2,3-d]嘧啶抗叶酸剂,这些酶是核苷酸合成中的关键酶。他们的研究确定了有效的双重抑制剂,表明这些化合物在 TS 和 DHFR 是有效靶点的疾病(如癌症和传染病)中具有治疗潜力 (Gangjee 等,2008)。

作用机制

Thienopyrimidinones

The thieno[2,3-d]pyrimidin-4-one core is a key structural motif in a variety of biologically active compounds. Compounds with this core structure have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methoxyphenyl Group

The presence of a methoxyphenyl group can significantly influence the lipophilicity of a compound, which in turn can affect its ability to cross cell membranes and interact with intracellular targets .

属性

IUPAC Name |

4-[[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-27-16-8-6-14(7-9-16)17-11-28-19-18(17)20(24)23(12-22-19)10-13-2-4-15(5-3-13)21(25)26/h2-9,11-12H,10H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBRGZWSPUDADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

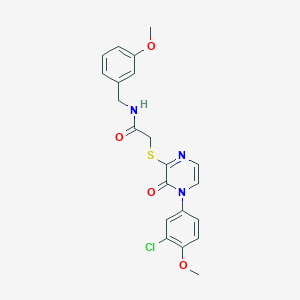

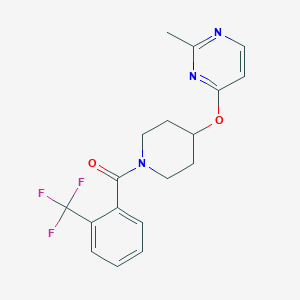

![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)

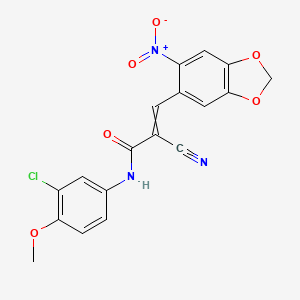

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)

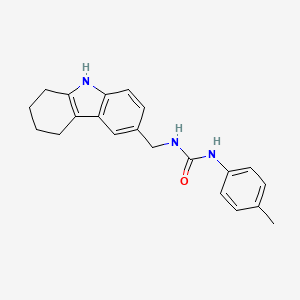

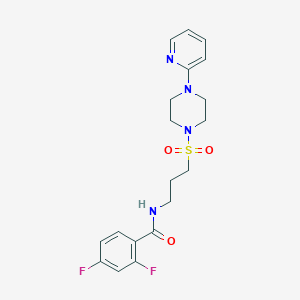

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)

![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)

![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)